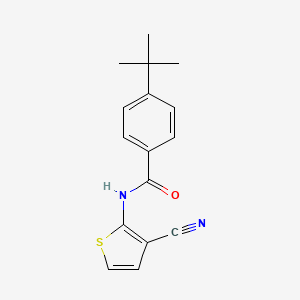

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide" is a chemical entity that can be presumed to have potential biological activity based on the structure-activity relationship of similar compounds. Benzamide derivatives have been widely studied for their biological properties, including antiviral, anticancer, and receptor antagonistic activities. For instance, benzamide derivatives with a tert-butyl group and a thiophene moiety have shown significant antiviral activity against tobacco mosaic virus (TMV) . Additionally, benzamide derivatives have been identified as farnesoid X receptor (FXR) antagonists, which are important in the regulation of bile acid synthesis and may have therapeutic potential .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the combination of active groups to create novel compounds with potential biological activities. For example, a series of N-(4-([2,2':5',2''-terthiophen]-5-yl)-2-methylbut-3-yn-2-yl) benzamide derivatives were designed and synthesized, displaying good anti-TMV activity . The synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide was achieved through the Schotten Baumann reaction, yielding a compound with promising cytotoxic activity against HeLa cells . These methods highlight the versatility of synthetic approaches in creating benzamide derivatives with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of a tert-butyl group and other substituents can significantly influence the compound's properties. For instance, the van der Waals volume and electronic parameters of the substituents were found to be important for the antiviral activities of the synthesized benzamide derivatives . Additionally, the molecular docking studies of N-(4-tert-butylphenylcarbamoyl)benzamide indicated a higher cytotoxicity potential compared to hydroxyurea, a known anticancer agent .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which can be utilized for further functionalization or to understand their mechanism of action. The formation of a blue adduct between 4-tert-butyl-1,2-benzoquinone and 4-amino-N,N-diethylaniline demonstrates the reactivity of the quinone moiety, which can be a valuable analytical tool . Such reactions can also shed light on the potential interactions of benzamide derivatives with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of a tert-butyl group and other substituents can affect the solubility, stability, and thermal properties of the compounds. Polyamides derived from 4-tert-butylcatechol exhibited high thermal stability and were readily soluble in polar solvents . These properties are essential for the practical application of benzamide derivatives in drug development and other fields.

Applications De Recherche Scientifique

Polymer Synthesis and Properties

- Synthesis and Properties of Ortho-Linked Polyamides : A study reported the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from processes involving aromatic nucleophilic substitution reactions. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao et al., 2000).

Electrochemical Applications

- Electrochemical Properties of Benzimidazole Derivatives : Research on a new benzimidazole derivative for donor–acceptor–donor type polymers emphasized the significance of coupling different donor units via Stille coupling, affecting the optical and electronic properties of the resultant polymer. This work contributes to the understanding of materials suitable for electronic applications (Ozelcaglayan et al., 2012).

Asymmetric Synthesis

- Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines serve as crucial intermediates for producing a wide range of highly enantioenriched amines, showcasing the versatility of tert-butyl-based compounds in asymmetric synthesis (Ellman et al., 2002).

Chemical Sensing

- Fluorescent Chemosensors for Detection of Ions : The development of imidazole-based chemosensors capable of reversible luminescent sensing for cyanide and mercury ions illustrates the potential of tert-butyl substituted compounds in environmental monitoring and safety applications. These sensors offer low detection limits and the ability to visually detect the presence of specific ions in various environments (Emandi et al., 2018).

Propriétés

IUPAC Name |

4-tert-butyl-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-16(2,3)13-6-4-11(5-7-13)14(19)18-15-12(10-17)8-9-20-15/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBNXOBZVIMYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)

![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)